2,5-difluoro-N-phenylbenzamide
Description
2,5-Difluoro-N-phenylbenzamide is a benzamide derivative characterized by a fluorine atom at the 2- and 5-positions of the benzene ring and a phenyl group attached via the amide nitrogen.
Properties
IUPAC Name |
2,5-difluoro-N-phenylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F2NO/c14-9-6-7-12(15)11(8-9)13(17)16-10-4-2-1-3-5-10/h1-8H,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXKHOEAOGXCFFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-difluoro-N-phenylbenzamide typically involves the reaction of 2,5-difluorobenzoic acid with aniline in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride. The reaction proceeds through the formation of an intermediate acyl chloride, which then reacts with aniline to form the desired amide product .
Industrial Production Methods
In an industrial setting, the production of 2,5-difluoro-N-phenylbenzamide can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance the efficiency and reproducibility of the process .
Chemical Reactions Analysis
Types of Reactions
2,5-Difluoro-N-phenylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The phenyl group can be oxidized to form corresponding quinones or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products Formed
Substitution: Formation of substituted benzamides.
Reduction: Formation of 2,5-difluoro-N-phenylamine.
Oxidation: Formation of quinones or other oxidized derivatives.
Scientific Research Applications
Medicinal Chemistry: It has been investigated for its antifungal and antibacterial properties.
Materials Science: It can be used as a building block for the synthesis of advanced materials with specific electronic or optical properties.
Biological Research: It serves as a model compound for studying the interactions of fluorinated benzamides with biological targets.
Mechanism of Action
The mechanism by which 2,5-difluoro-N-phenylbenzamide exerts its effects is primarily through its interaction with specific molecular targets. For instance, in its antifungal and antibacterial applications, it has been shown to inhibit the activity of succinate dehydrogenase (SDH), an enzyme involved in the respiratory chain of fungi and bacteria. The compound forms hydrogen bonds with key amino acid residues in the active site of SDH, thereby disrupting its function and leading to the inhibition of microbial growth .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following table summarizes key structural and functional differences between 2,5-difluoro-N-phenylbenzamide and analogous compounds:
*Calculated based on formula C₁₃H₉F₂NO. †Molecular weight estimated from formula.
Key Observations:
Substituent Effects on Bioactivity: Fluorine vs. Chlorine: Fluorine’s smaller size and higher electronegativity enhance metabolic stability and membrane permeability compared to chlorine in etobenzanid . Chlorine, however, may improve binding to hydrophobic enzyme pockets in herbicides. Methoxy vs.
N-Substituent Modifications :
- Replacing the phenyl group in 2,5-difluoro-N-phenylbenzamide with ethyl (N-Ethyl-2,5-difluorobenzamide) reduces molecular weight and enhances solubility due to the alkyl chain, though it may decrease target specificity .
Conformational Rigidity :
- The tetrafluoroethoxy group in N-[3,5-Dichloro-4-(tetrafluoroethoxy)phenyl]-2,6-difluorobenzamide introduces steric constraints, as evidenced by bond angles (e.g., F5–C15–F6 = 113.5°), which could stabilize interactions with enzymatic targets .
Research Implications and Gaps
- Agrochemical Potential: Fluorinated benzamides like 2,5-difluoro-N-phenylbenzamide may mimic etobenzanid’s herbicidal activity but with improved environmental persistence due to fluorine’s stability .
- Pharmaceutical Relevance : The dimethoxy variant () highlights the tunability of benzamides for CNS applications, though toxicity profiles remain unexplored.
- Synthetic Challenges : Crystallographic data () underscores the need to optimize dihedral angles for bioactivity, which may require advanced computational modeling.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
